Ethyl 4-methyl-6-phenylnicotinate

Description

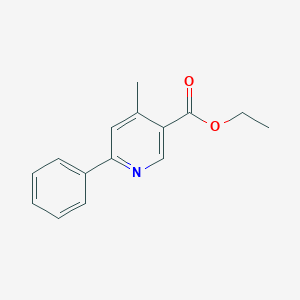

Ethyl 4-methyl-6-phenylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a methyl group at position 4, a phenyl group at position 6, and an ethyl ester at position 2.

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

ethyl 4-methyl-6-phenylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H15NO2/c1-3-18-15(17)13-10-16-14(9-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |

InChI Key |

IZETYXZWKYPDJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-6-phenylnicotinate typically involves the esterification of 4-methyl-6-phenylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Starting Material: 4-methyl-6-phenylnicotinic acid

Reagent: Ethanol

Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

Conditions: Reflux for several hours

The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-6-phenylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 4-methyl-6-phenylnicotinic acid or 4-methyl-6-phenyl-2-pyridone.

Reduction: this compound alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-methyl-6-phenylnicotinate has demonstrated notable antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacteria, making it a candidate for antibiotic development.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

In a study, compounds related to this compound exhibited MIC values comparable to standard antibiotics, indicating their potential utility in treating bacterial infections .

Antitubercular Properties

Recent investigations have focused on the antitubercular effects of related compounds. For instance, certain derivatives showed excellent activity against resistant strains of Mycobacterium tuberculosis, with MIC values significantly lower than traditional treatments such as isoniazid and streptomycin .

Anticancer Applications

This compound has also been explored for its anticancer properties. Studies suggest that its structural features allow it to interact with molecular targets involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity

A derivative of this compound was tested against various cancer cell lines, revealing an IC50 value in the low micromolar range. This suggests potent activity against cancer cells, particularly in breast cancer models .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to enhance neuronal survival and protect against neurodegenerative conditions.

Data Table: Neuroprotective Activity

| Compound Variant | Observed Effect |

|---|---|

| This compound | Increased neuronal cell survival |

| Related Pyridine Derivative | Reduced oxidative stress in neurons |

Synthetic Methodologies

The synthesis of this compound involves several steps and can be optimized for yield and purity. Recent advancements in green chemistry have proposed eco-friendly methods for synthesizing this compound.

Data Table: Synthesis Conditions

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl nicotinate + methyl phenylacetate | Reflux in ethanol | 85 |

| 2 | Intermediate + amine | Stir at room temperature | 90 |

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4-methyl-6-phenylnicotinate with structurally related nicotinate esters, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Modifications and Substituent Effects

Key structural variations among nicotinate derivatives include substitutions at positions 4, 5, and 6 of the pyridine ring. These modifications influence electronic properties, lipophilicity, and intermolecular interactions:

- Electronic Effects: The methyl group at position 4 in the target compound is electron-donating, increasing electron density on the pyridine ring. In contrast, cyano (Compound 22) and chloro (Compound 15) groups are electron-withdrawing, altering reactivity and binding affinity .

- However, polar substituents like amino groups (Compound 15) or cyano groups (Compound 5) reduce logP values .

Physicochemical and Spectroscopic Properties

Substituents significantly impact melting points, solubility, and spectroscopic signatures:

- Melting Points: Chloro and cyano substituents (Compound 22) increase melting points compared to non-polar groups (e.g., methyl or phenyl) due to stronger intermolecular forces.

- NMR Data : Methyl groups (e.g., δ ~24.3 in Compound 15) and ester ethoxy groups (δ ~13.7) are consistent across analogs, while aromatic protons vary based on substituents .

Biological Activity

Ethyl 4-methyl-6-phenylnicotinate (EMPN) is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of EMPN, supported by relevant data, case studies, and research findings.

- Chemical Formula : C₁₅H₁₅NO₂

- CAS Number : 60561-71-9

- Molecular Structure : EMPN consists of a nicotinic acid derivative with an ethyl ester and a phenyl group, which may contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including EMPN, exhibit significant antimicrobial properties. A study focusing on various nicotinic acid derivatives found that certain modifications can enhance their antibacterial efficacy. For instance, compounds similar to EMPN have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.49 µg/mL to 7.81 µg/mL for specific derivatives .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| EMPN | Not directly tested | Potentially antimicrobial |

| Derivative A | 0.49 | Antibacterial |

| Derivative B | 3.9 | Antibacterial |

3. Neuroprotective Effects

The neuroprotective properties of nicotinic acid derivatives are also noteworthy. Nicotinamide has been linked to neuroprotection through mechanisms involving oxidative stress reduction and modulation of apoptotic pathways . While direct studies on EMPN are sparse, its structural characteristics may imply similar effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various nicotinic acid derivatives were screened for their antimicrobial activity against common pathogens. The results indicated that modifications at the phenyl position significantly influenced the activity profile. Compounds with increased lipophilicity showed enhanced antibacterial effects, suggesting that EMPN could potentially be optimized for greater efficacy against resistant bacterial strains .

Case Study 2: Diabetes Management

A study on the effects of nicotinamide on diabetic mice revealed that it improved insulin secretion and reduced hyperglycemia. The findings suggest that compounds like EMPN could be further investigated for their role in diabetes management due to their potential to enhance cellular energy metabolism and reduce oxidative stress .

Research Findings

Recent research has focused on synthesizing new derivatives of nicotinic acid to explore their biological activities further. For example, the synthesis of various substituted pyridine derivatives has shown promise in exhibiting broad-spectrum antimicrobial activity . These findings highlight the importance of structural modifications in enhancing the biological activity of compounds like EMPN.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.